![molecular formula C12H17BrN2O2 B2458377 tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate CAS No. 2365419-71-0](/img/structure/B2458377.png)

tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

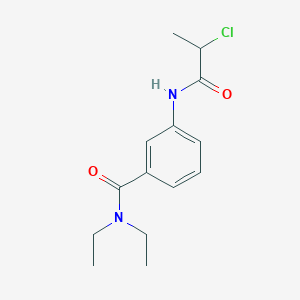

“tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate” is a chemical compound. It’s a derivative of tert-butyl carbamate, which has the molecular formula C5H11NO2 . The specific compound you’re asking about has additional functional groups, including a bromophenyl group and an amino group .

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have also been investigated .Molecular Structure Analysis

The molecular structure of tert-butyl carbamate, a related compound, is available as a 2D Mol file or as a computed 3D SD file . For the specific compound you’re asking about, the structure would be similar but with additional functional groups .Chemical Reactions Analysis

Reactions involving this compound could include those typical of carbamates, such as reactions with amines . Additionally, the bromine atom present in the molecule could potentially undergo substitution reactions.Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

Antibacterial Activity

Ceftolozane, for which this compound is an intermediate, shows strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Synthesis of N-Boc-protected Anilines

Tert-Butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis of Tetrasubstituted Pyrroles

Tert-Butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position .

Amination

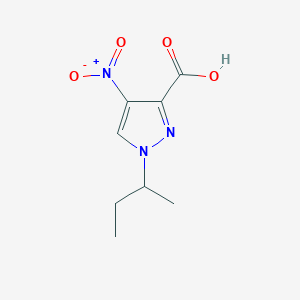

The compound is obtained via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

Nitrosation

A synthetic route to the compound from 1-methyl-1H-pyrazol-5-amine has been developed via nitrosation, reduction, esterification, amino group protection, and condensation steps .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects such as changes in cellular signaling, enzyme activity, and gene expression .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to cause a variety of effects at the molecular and cellular level, including changes in protein function, cellular signaling, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

tert-butyl N-[(2-amino-5-bromophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFNAHFFPTVJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)

![2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2458298.png)

![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2458300.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2458305.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2458308.png)

![2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458309.png)

![6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2458311.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2458313.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2458317.png)